6-Chloro-5-iodopyridine-2-carbonitrile
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Overview
Description
6-Chloro-5-iodopyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2ClIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 5th positions of the pyridine ring, respectively, and a nitrile group at the 2nd position. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, including negishi coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biochemical Pathways
As a pyridine derivative, it may be involved in the synthesis of various bioactive compounds, affecting multiple biochemical pathways .
Result of Action
As a pyridine derivative, it may contribute to the synthesis of various bioactive compounds, which could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodopyridine-2-carbonitrile typically involves halogenation and nitrile formation reactions. One common method includes the halogenation of 2-chloropyridine followed by the introduction of the nitrile group. The reaction conditions often involve the use of halogenating agents such as iodine and chlorine under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodopyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction Reactions: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Aminopyridine derivatives.
Scientific Research Applications
6-Chloro-5-iodopyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodopyridine: Similar structure but lacks the nitrile group.
6-Chloro-5-bromopyridine-2-carbonitrile: Similar structure with bromine instead of iodine.
5-Iodo-2-pyridinecarbonitrile: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-5-iodopyridine-2-carbonitrile is unique due to the combination of chlorine, iodine, and nitrile functionalities on the pyridine ring. This unique combination allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-chloro-5-iodopyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLLLZDWTBUDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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